![molecular formula C19H21NO6 B3014904 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid CAS No. 303796-46-5](/img/structure/B3014904.png)
3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid is a complex organic compound . It contains a total of 48 bonds; 27 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 3 aromatic ethers .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a phenyl group (a six-membered aromatic ring), three methoxy groups (OCH3) attached to a benzoyl group, an amino group (NH2) attached to the benzoyl group, and a propanoic acid group (CH2CH2COOH) . The molecular formula is C19H20NO6 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-Phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid and its derivatives have shown promising results in cancer research. For instance, a study by Romagnoli et al. (2012) discovered a series of compounds based on this chemical scaffold that act as tubulin polymerization inhibitors. These compounds demonstrated significant antiproliferative activity against various cancer cell lines and even showed potential for antivascular activity, disrupting capillary-like tube formation.
Material Science Applications
The compound has also found applications in material science. For example, Takagi et al. (2013) synthesized derivatives of phenyl 4-((5''-hexyl-2,2'-bithienyl)methyl)aminobenzoate, which include oligothiophene on the nitrogen atom, indicating potential in developing advanced polymeric materials.
Medical Applications
In medical research, derivatives of this compound have been explored for their antibacterial and antifungal activities. A study by Aly & El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amines, including derivatives of 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, showing enhanced thermal stability and promising biological activities.
Agricultural Applications
Interestingly, derivatives of this compound have also been found to have agricultural applications. Mickevičius et al. (2013) synthesized N,N-disubstituted β-amino acids with thiazole and aromatic substituents, which showed discrete antimicrobial activity. One derivative in particular promoted rapeseed growth, increasing seed yield and oil content.
Green Chemistry
In the field of green chemistry, Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of 3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, paving the way for sustainable material development.
Wirkmechanismus
Target of Action
The primary targets of 3-Phenyl-2-[(3,4,5-Trimethoxybenzoyl)Amino]Propanoic Acid are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these targets, the compound disrupts normal cellular processes, leading to potential therapeutic effects .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and potentially leading to cell death . The inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s inhibition of TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β also impacts various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its multiple targets. It can lead to cell death by disrupting cell division, alter gene expression by inhibiting HLSD1, and affect signal transduction by inhibiting ALK2 . It can also potentially overcome drug resistance by inhibiting P-gp .
Eigenschaften
IUPAC Name |
3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-24-15-10-13(11-16(25-2)17(15)26-3)18(21)20-14(19(22)23)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUXRFKLNSQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B3014821.png)
![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)
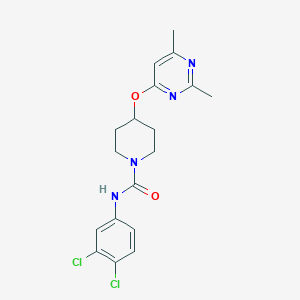
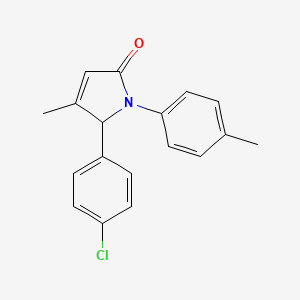

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B3014830.png)
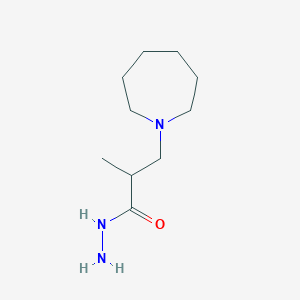
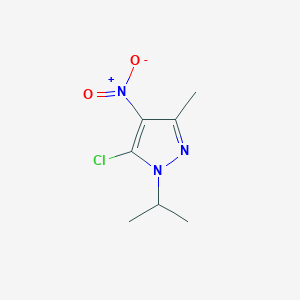
![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)
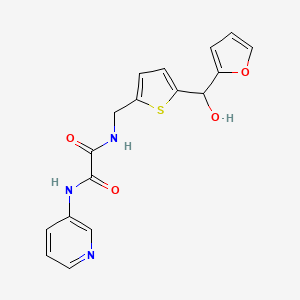

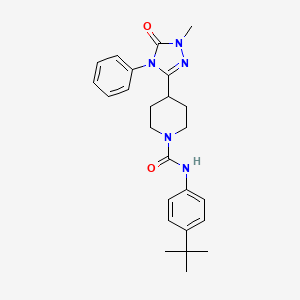
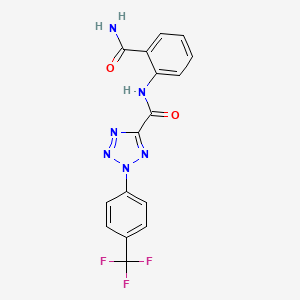
![4-(3-Methoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B3014843.png)